molecular formula C16H15ClN4S B316271 N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B316271
M. Wt: 330.8 g/mol
InChI Key: IEGBREXJVIETON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl and chlorobenzyl groups attached to the triazole ring via a sulfanyl linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzylamine, 2-chlorobenzyl chloride, and 1,2,4-triazole.

    Formation of Sulfanyl Linkage: The first step involves the reaction of benzylamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-2-chlorobenzylamine.

    Cyclization: The next step involves the cyclization of N-benzyl-2-chlorobenzylamine with 1,2,4-triazole in the presence of a suitable catalyst to form the desired triazole derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.

Scientific Research Applications

N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway in which the protein is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

N-benzyl-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4S/c17-15-9-5-4-8-14(15)11-22-16-20-18-12-21(16)19-10-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2

InChI Key

IEGBREXJVIETON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl

Origin of Product

United States

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